5-Hydroxyindoleacetylglycine

Catalog No.
S1798999
CAS No.
16606-62-5
M.F
C₁₂H₁₂N₂O₄
M. Wt
248.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxyindoleacetylglycine

CAS Number

16606-62-5

Product Name

5-Hydroxyindoleacetylglycine

IUPAC Name

2-[[2-(5-hydroxy-1H-indol-3-yl)acetyl]amino]acetic acid

Molecular Formula

C₁₂H₁₂N₂O₄

Molecular Weight

248.23

InChI

InChI=1S/C12H12N2O4/c15-8-1-2-10-9(4-8)7(5-13-10)3-11(16)14-6-12(17)18/h1-2,4-5,13,15H,3,6H2,(H,14,16)(H,17,18)

SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)NCC(=O)O

Synonyms

N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]-glycine; N-[(5-Hydroxy-1H-indol-3-yl)acetyl]-glycine; N-[(5-Hydroxyindol-3-yl)acetyl]-glycine;

Description

5-hydroxyindoleacetylglycine is an N-acylglycine resulting from the formal condensation of the carboxy group of (5-hydroxyindol-3-yl)acetic acid with the amino group of glycine. It has a role as a rat metabolite. It is a N-acylglycine and a member of hydroxyindoles. It derives from a (5-hydroxyindol-3-yl)acetic acid.
5-Hydroxyindoleacetylglycine is a natural product found in Arabidopsis thaliana and Apis cerana with data available.

Identification and Properties

5-Hydroxyindoleacetylglycine (5-HIAAG) is an N-acylglycine molecule formed by the condensation of 5-hydroxyindoleacetic acid (5-HIAA) and the amino acid glycine []. It belongs to the class of organic compounds known as N-acyl-alpha amino acids []. Research has identified 5-HIAAG in organisms like the thale cress plant (Arabidopsis thaliana) and the Asiatic honey bee (Apis cerana) [].

Potential Biomarker

Due to its formation from 5-HIAA, a metabolite of the neurotransmitter serotonin, 5-HIAAG has been investigated as a potential biomarker for serotonin activity or dietary intake of foods rich in serotonin precursors []. However, further research is needed to determine the specificity and sensitivity of 5-HIAAG as a biomarker.

Limited Research Availability

Currently, scientific literature on 5-HIAAG is scarce. While databases like PubChem and HMDB contain information on its structure and basic properties [, ], in-depth studies exploring its biological functions and potential applications are not readily available.

Future Research Directions

Given the limited research on 5-HIAAG, future investigations could explore its:

  • Metabolic pathways: Understanding how 5-HIAAG is formed and degraded in different organisms.
  • Physiological functions: Determining if 5-HIAAG plays any specific roles in biological processes.
  • Biomarker potential: Further evaluating its usefulness as a marker for serotonin activity or dietary intake.

5-Hydroxyindoleacetylglycine is a chemical compound classified as an N-acylglycine. It is synthesized through the formal condensation of the carboxy group of 5-hydroxyindol-3-ylacetic acid with the amino group of glycine. This compound has the molecular formula C12H12N2O4C_{12}H_{12}N_{2}O_{4} and is recognized for its role in various metabolic pathways within biological systems .

  • Oxidation: The hydroxyl group on the indole ring can be oxidized, potentially leading to the formation of quinones under specific conditions.
  • Reduction: The compound can undergo reduction to yield different derivatives, such as alcohols or amines, using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The indole ring can engage in substitution reactions where different substituents replace the hydroxyl group, often facilitated by electrophiles under acidic or basic conditions .

Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, and various electrophiles for substitution reactions. The specific products formed depend on the reaction conditions and reagents employed.

Research indicates that 5-Hydroxyindoleacetylglycine may have significant biological activities. It has been studied for its potential role as a biomarker in various diseases, including membranous nephropathy and IgA nephropathy. Additionally, it is involved in metabolic pathways related to tryptophan metabolism and can influence neurotransmitter systems due to its structural relationship with serotonin . Its presence has been documented in various organisms, suggesting a broader biological relevance.

The synthesis of 5-Hydroxyindoleacetylglycine typically involves:

  • Reaction of 5-Hydroxyindol-3-ylacetic Acid with Glycine: The reaction is facilitated by coupling agents that promote the formation of an amide bond between the carboxy group of 5-hydroxyindol-3-ylacetic acid and the amino group of glycine.
  • Optimized Reaction Conditions: Conditions such as temperature, pH, and solvent choice are critical to achieving high yields and purity. Industrial production methods may include automated synthesis equipment and stringent quality control measures to ensure consistency .

5-Hydroxyindoleacetylglycine has several applications:

  • Scientific Research: It serves as a precursor or intermediate in synthesizing more complex molecules.
  • Biological Studies: Its role in metabolic pathways makes it a subject of interest for studies related to metabolism and disease mechanisms.
  • Medical Research: Investigated for its potential as a biomarker for certain diseases, enhancing diagnostic capabilities .

Studies on the interactions of 5-Hydroxyindoleacetylglycine with various biological systems are ongoing. Its interactions with enzymes involved in amino acid metabolism and neurotransmitter synthesis are particularly noteworthy. Understanding these interactions could provide insights into its physiological roles and potential therapeutic applications .

5-Hydroxyindoleacetylglycine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesBiological Role
5-HydroxyindoleContains an indole structure; involved in serotonin metabolismPrecursor to serotonin
IndoleacetaldehydeA metabolite in tryptophan pathwayInvolved in neurotransmitter synthesis
N-alpha-acetyllysineSimilar acylation pattern but different amino acid basePlays a role in protein modification

Uniqueness: 5-Hydroxyindoleacetylglycine is unique due to its specific formation from 5-hydroxyindol-3-ylacetic acid and glycine, alongside its distinct roles in metabolic pathways and potential as a biomarker for diseases. This specificity sets it apart from other similar compounds that may not share these characteristics .

XLogP3

0.5

Dates

Modify: 2024-02-18

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